molecular formula C23H26N2O5 B2466034 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide CAS No. 946367-15-3

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide

Cat. No. B2466034
CAS RN: 946367-15-3
M. Wt: 410.47
InChI Key: QWYYMLFFLHGHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Compound Development

Recent studies have focused on the synthesis and characterization of complex quinoline and quinoxaline derivatives, which share structural similarities with N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide. For example, research on γ-carbonyl quinones explored radical strategies for synthesizing evelynin and its analogues via C-H activation of quinones using cyclopropanols, demonstrating the potential for developing new compounds with significant biological activity (Ilangovan, Saravanakumar, & Malayappasamy, 2013). Another study highlighted the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, showcasing innovative approaches to creating doubly constrained ACC derivatives through a remarkable cyclopropanation process, suggesting a pathway for the synthesis of structurally related compounds (Szakonyi, Fülöp, Tourwé, & De Kimpe*, 2002).

Photodynamic Therapy (PDT) for Cancer Treatment

A significant area of research involves the development of organometallic compounds for photodynamic therapy (PDT), a treatment modality for cancer. One study investigated the potential of Re(I) organometallic compounds as PDT photosensitizers, demonstrating excellent singlet oxygen generation in a lipophilic environment. The research proposed enhancing selectivity towards cancer tissues via conjugation to peptides, suggesting a novel approach to cancer treatment that could be applicable to compounds with similar functional groups (Leonidova, Pierroz, Rubbiani, Heier, Ferrari, & Gasser, 2014).

Synthesis of Pharmaceutically Active Intermediates

Another study focused on improving the synthesis of an intermediate of pitavastatin, a compound used for lowering blood lipids. This research demonstrated an efficient process for preparing 2-cyclopropyl-4-(4′-fluorophenyl)-quinolin-3-carboxyaldehyde, an important intermediate, suggesting the relevance of similar synthesis methods for developing intermediates of other pharmaceutically active compounds (Wang Zhixiang, 2008).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-28-19-12-16(13-20(29-2)21(19)30-3)22(26)24-17-8-9-18-15(11-17)5-4-10-25(18)23(27)14-6-7-14/h8-9,11-14H,4-7,10H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYYMLFFLHGHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide

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